molecular formula C12H18Cl2N2 B1486059 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 2203071-10-5

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Cat. No.: B1486059
CAS No.: 2203071-10-5
M. Wt: 261.19 g/mol
InChI Key: OOPPMYCRSZQCBW-UHFFFAOYSA-N
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Description

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride (CAS 2203071-10-5) is a research chemical offered as a high-purity dihydrochloride salt for neuroscientific and pharmacological investigations. This compound belongs to the hexahydropyridoindole class, which is recognized for significant central nervous system (CNS) activities . Research on related derivatives within this structural family has demonstrated potent neuroleptic and thymoleptic-like biological activities, indicating its value in studying neurological pathways and disorders . Furthermore, hexahydropyridoindole analogs are characterized as efficient chain-breaking antioxidants, designed to enhance free radical scavenging activity and modulate biological availability . Preclinical studies on similar compounds have revealed significant neuroprotective effects in models of acute head trauma and hypoxia/reoxygenation injury, alongside a reported profile of low acute toxicity and an absence of embryotoxic or teratogenic effects in animal models . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, including human use. Researchers should refer to the Certificate of Analysis for lot-specific data, including exact purity and concentration specifications.

Properties

IUPAC Name

5-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14;;/h2-5,10,12-13H,6-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPPMYCRSZQCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2C3=CC=CC=C31.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

  • Aryl Hydrazine Hydrochlorides : Prepared or commercially obtained derivatives such as (2-bromo-5-methyl)hydrazine hydrochloride are commonly used as starting hydrazines.

  • Cyclic Ketones : 1-Carbethoxy-4-piperidone or Boc-protected 4-piperidone serve as the ketone component for the Fischer indole synthesis.

  • Procedure : The aryl hydrazine hydrochloride (e.g., 3.6 mmol) and ketone (e.g., 3 mmol) are suspended in ethanol and refluxed overnight. After cooling, the mixture is concentrated, filtered, and washed with aqueous ethanol to isolate the tetrahydro-γ-carboline intermediate. Yields typically range from moderate to high (50-90%).

Cyclization and Rearrangement

  • The acid-catalyzed rearrangement and cyclization proceed under reflux in ethanol with hydrochloric acid or other acid catalysts. Electron-poor hydrazines may require more forcing conditions, such as trifluoroboron etherate complexes, to drive the reaction to completion.

Reduction to Dihydroindole

  • Reduction of the tetrahydro-γ-carboline intermediate to the dihydroindole (indoline) is achieved using reducing agents like triethylsilane in trifluoroacetic acid or sodium cyanoborohydride in acetic acid. This step is stereoselective and typically favors the cis isomer, which is isolated as a racemate initially.

Chiral Resolution

  • To obtain enantiomerically pure compounds, the racemic mixture is resolved by forming diastereomeric salts with chiral acids such as (R)-mandelic acid. The salt is then separated by crystallization or chromatography. Subsequent steps include conversion to other derivatives via alkylation or acylation reactions.

Final Salt Formation

  • The purified compound is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing its pharmaceutical properties such as solubility and stability.

Representative Data Table of Key Synthetic Steps

Step Reagents & Conditions Yield (%) Notes
Aryl hydrazine preparation Commercial or synthesized (e.g., (2-bromo-5-methyl)hydrazine HCl) N/A Starting material for Fischer indole synthesis
Fischer indole synthesis Aryl hydrazine HCl + 1-carbethoxy-4-piperidone, EtOH, reflux overnight 56-90 Acid-catalyzed rearrangement and cyclization
Reduction to dihydroindole Triethylsilane/TFA or NaBH3CN/AcOH 70-85 Stereoselective, yields racemic cis/trans mixture
Chiral resolution (R)-mandelic acid salt formation, crystallization >95% ee Enantiomeric purity achieved
Salt formation (dihydrochloride) Treatment with HCl in suitable solvent Quantitative Final pharmaceutical salt form

Research Findings and Analysis

  • The stereochemistry at positions 4a and 9b is critical for biological activity, with cis isomers showing enhanced central nervous system effects.

  • Racemization issues arise during Fischer indole synthesis, especially with 1-methyl substituted γ-carbolines, due to acidic allylic protons allowing enamine–imine equilibria. This necessitates chiral resolution post-synthesis to obtain optically pure compounds.

  • More efficient synthetic routes are under development to improve overall yield and reduce the need for extensive purification, including the use of enantiomerically pure intermediates and optimized reaction conditions to favor cis isomer formation directly.

  • The preparation methods are versatile and have been adapted for various substituted derivatives, enabling structure-activity relationship studies for pharmacological optimization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of pyridoindole derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a detailed comparison with key analogues:

Structural and Functional Differences

Table 1: Comparative Analysis of Pyridoindole Derivatives
Compound Name & Structure Substituents/Modifications Key Pharmacological Activities References
5-Methyl-... dihydrochloride 5-Methyl, cis-4a/9b configuration Antioxidant, cardioprotective, antiarrhythmic
SMe1EC2 (±)-8-Methoxy-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester 8-Methoxy, ethyl ester at position 2 Neuroprotective (hippocampal cell protection in Alzheimer’s models), anxiolytic, potent antioxidant
Compound 1 (Stefek et al.): (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid 2-Benzyl, unsaturated ring Aldose reductase inhibition (micromolar efficacy)
Compound 2 (Stefek et al.): (±)-2-Benzyl-(4a,9b)-cis-1,2,3,4,4a,9b-hexahydro-1H-pyrido[4,3-b]indole-8-yl acetic acid 2-Benzyl, saturated ring Marginal aldose reductase inhibition
cis-2-[3-(p-Fluorobenzoyl)propyl] (5k) Fluorobenzoyl substituent at position 2 Neuroleptic activity exceeding carbidine, thymoleptic-like effects
Stobadine 2,8-Dimethyl, cis-4a/9b configuration Antioxidant, anti-hypoxic, antiarrhythmic

Impact of Substituents and Stereochemistry

Position-Specific Effects :

  • Methoxy at R8 (SMe1EC2) : Enhances neuroprotective and antioxidant activity compared to stobadine. Demonstrated efficacy in reducing hippocampal damage in Alzheimer’s models .
  • Benzyl at R2 (Compounds 1 and 2) : Saturation of the pyridoindole ring (Compound 2) reduces aldose reductase inhibitory activity by 90% compared to the unsaturated Compound 1, highlighting the importance of ring conformation .

Stereochemical Influence :

  • The cis-4a/9b configuration in 5-Methyl-... dihydrochloride and stobadine is critical for antiarrhythmic and antioxidant effects. Trans-isomers typically show reduced activity .
  • In the neuroleptic derivative 5k , the cis-2-[3-(p-fluorobenzoyl)propyl] group enhances binding to CNS targets, yielding neuroleptic activity 3× stronger than carbidine .

Halogenation and Functional Groups :

  • Brominated Derivatives (e.g., 6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole): Primarily used as synthetic intermediates (e.g., for Lumateperone, a 5-HT2A antagonist) but lack direct activity data .
  • Fluorine Substitution : Introduced in 5k to improve CNS penetration and target affinity .

Research Findings and Clinical Relevance

Antioxidant Mechanisms :

  • 5-Methyl-... dihydrochloride and stobadine neutralize free radicals via electron donation, protecting against ischemia-reperfusion injury in cardiac and neuronal tissues .
  • SMe1EC2 reduces oxidative stress in diabetic rats by preserving endothelial function .

Biological Activity

5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a heterocyclic compound belonging to the indole derivatives class. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name: 5-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole; dihydrochloride
  • Molecular Formula: C12H18Cl2N2
  • Molecular Weight: 261.20 g/mol
  • CAS Number: 2203071-10-5
  • Structural Characteristics: The compound features a pyridoindole core with a methyl group at the 5-position and two hydrochloride groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to various receptors influencing neurotransmission and cellular signaling.

Anticancer Activity

Studies have suggested that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Preliminary studies indicate possible antidepressant and anxiolytic properties based on its interaction with neurotransmitter systems.

Case Studies

  • Antidepressant Activity:
    A study screening various indole derivatives for antidepressant effects found that compounds similar to this compound showed significant activity in behavioral models indicative of antidepressant efficacy .
  • Neuroleptic Activity:
    Another study examined neuroleptic activity in related compounds but found limited efficacy against certain models of psychosis . This suggests that while there may be potential for neuroactive properties in this class of compounds, further research is needed to clarify their effectiveness.

Comparative Analysis

A comparison with other similar compounds reveals that the unique substitution pattern of this compound may confer distinct biological activities:

Compound NameBiological ActivityNotes
5-Benzyl-2,3,...Moderate AnticancerSimilar structure; shows promise in tumor inhibition
6-Bromo-2,...AntimicrobialEffective against specific bacterial strains
2-Methyl-2,...NeuroactivePotential anxiolytic effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 2
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

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